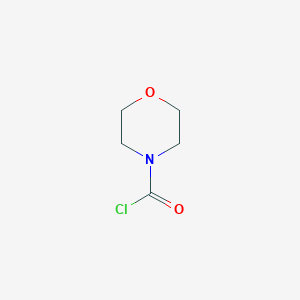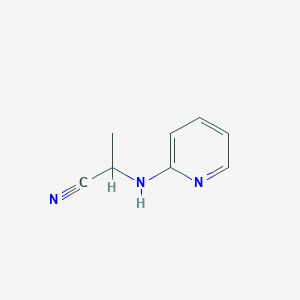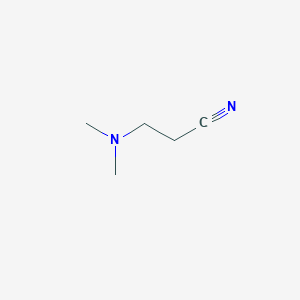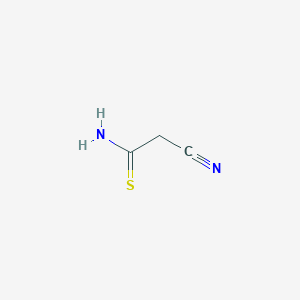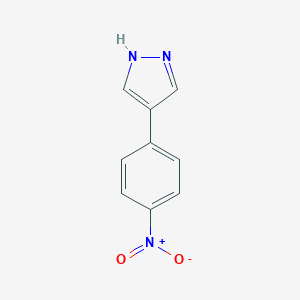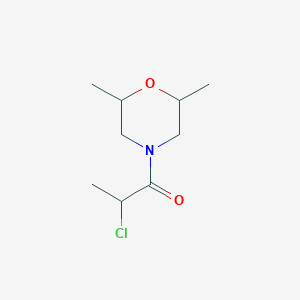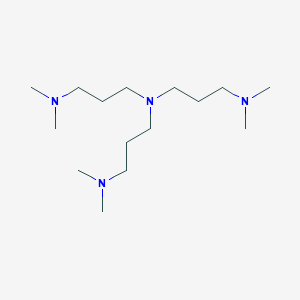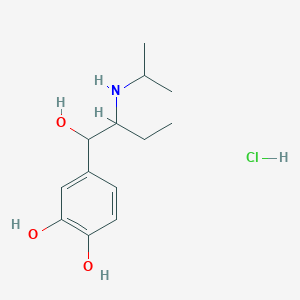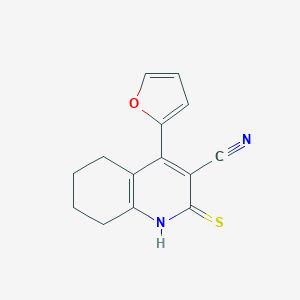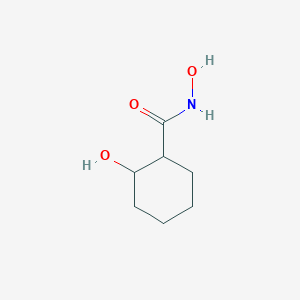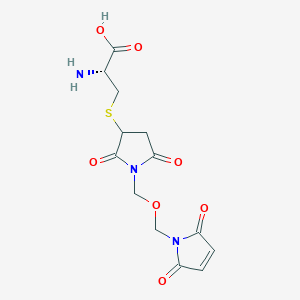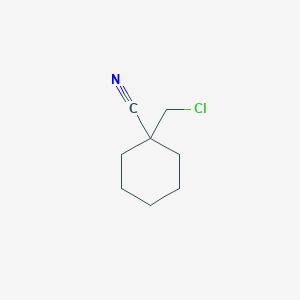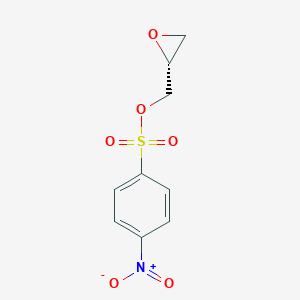
(R)-(-)-Glycidyl-4-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-(-)-Glycidyl-4-nitrobenzenesulfonate is an organic compound known for its unique chemical structure and reactivity It is a chiral epoxide derivative of 4-nitrobenzenesulfonic acid, characterized by the presence of a glycidyl group attached to the aromatic ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-(-)-Glycidyl-4-nitrobenzenesulfonate typically involves the reaction of 4-nitrobenzenesulfonyl chloride with ®-glycidol. The reaction is carried out in the presence of a base, such as triethylamine, to facilitate the formation of the glycidyl ester. The reaction conditions generally include maintaining a low temperature to control the exothermic nature of the reaction and to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of ®-(-)-Glycidyl-4-nitrobenzenesulfonate may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-(-)-Glycidyl-4-nitrobenzenesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The epoxide ring can be opened by nucleophiles, leading to the formation of different substituted products.
Reduction: The nitro group can be reduced to an amino group under suitable conditions.
Oxidation: The compound can undergo oxidation reactions, particularly at the glycidyl group, to form corresponding oxides.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alcohols. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride are used.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are employed.
Major Products Formed
Nucleophilic Substitution: Substituted glycidyl derivatives.
Reduction: Amino-substituted benzenesulfonates.
Oxidation: Glycidyl oxides and related compounds.
Aplicaciones Científicas De Investigación
®-(-)-Glycidyl-4-nitrobenzenesulfonate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various chiral intermediates and complex molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate for enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of chiral pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.
Mecanismo De Acción
The mechanism of action of ®-(-)-Glycidyl-4-nitrobenzenesulfonate involves its reactivity towards nucleophiles due to the presence of the epoxide ring. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that can affect their function. The nitro group can also participate in redox reactions, influencing the compound’s overall reactivity and interaction with other molecules.
Comparación Con Compuestos Similares
Similar Compounds
(S)-(+)-Glycidyl-4-nitrobenzenesulfonate: The enantiomer of ®-(-)-Glycidyl-4-nitrobenzenesulfonate, differing in the spatial arrangement of the glycidyl group.
Glycidyl-4-methylbenzenesulfonate: Similar structure but with a methyl group instead of a nitro group.
Glycidyl-4-chlorobenzenesulfonate: Contains a chlorine atom instead of a nitro group.
Uniqueness
®-(-)-Glycidyl-4-nitrobenzenesulfonate is unique due to its chiral nature and the presence of both an epoxide and a nitro group. This combination of functional groups provides distinct reactivity patterns and makes it a valuable compound for asymmetric synthesis and other specialized applications.
Propiedades
IUPAC Name |
[(2R)-oxiran-2-yl]methyl 4-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO6S/c11-10(12)7-1-3-9(4-2-7)17(13,14)16-6-8-5-15-8/h1-4,8H,5-6H2/t8-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXYDYDCHYJXOEY-MRVPVSSYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](O1)COS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

